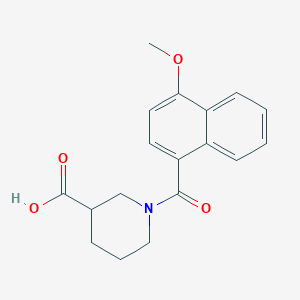

1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid

Description

1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid is a synthetic compound featuring a piperidine core substituted at the 3-position with a carboxylic acid group and at the 1-position with a 4-methoxynaphthalene-1-carbonyl moiety. This structure combines the rigidity of the naphthalene system with the conformational flexibility of the piperidine ring, making it a candidate for modulating protein-ligand interactions.

Properties

IUPAC Name |

1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-16-9-8-15(13-6-2-3-7-14(13)16)17(20)19-10-4-5-12(11-19)18(21)22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWSLGSGAWJFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)N3CCCC(C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of 4-Methoxynaphthalene-1-carbonyl chloride: This intermediate is prepared by reacting 4-methoxynaphthalene with chloroform in the presence of a suitable catalyst.

Reaction with Piperidine-3-carboxylic acid: The carbonyl chloride is then reacted with piperidine-3-carboxylic acid under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also involve the use of solvents and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group may be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation products: Various oxidized derivatives of the compound

Reduction products: Reduced forms of the compound

Substitution products: Derivatives with different functional groups replacing the carboxylic acid

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine-3-carboxylic Acid Derivatives

Core Structural Variations

The target compound is distinguished by its 4-methoxynaphthalene-1-carbonyl substituent, which contrasts with other derivatives:

- 1-(4-Methylbenzyl)piperidine-3-carboxylic acid (CAS 896047-20-4): Substituted with a smaller 4-methylbenzyl group, reducing steric bulk and aromatic surface area compared to the naphthalene system .

- 1-[[4-(Methoxycarbonyl)amino]phenyl]sulfonyl-piperidine-3-carboxylic acid (CAS 321970-64-3): Features a sulfonyl linker and methoxycarbonylamino group, introducing polar interactions absent in the target compound .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Calculated LogP | pKa (Carboxylic Acid) | Water Solubility (mg/mL) |

|---|---|---|---|---|---|

| Target Compound | C₁₈H₁₉NO₄ | 313.35 | ~2.8* | ~4.2 | <0.1 (predicted) |

| 1-(4-Methylbenzyl)piperidine-3-carboxylic acid | C₁₄H₁₉NO₂ | 233.30 | ~2.1 | N/A | ~1.5 |

| 1-[[4-(Methoxycarbonyl)amino]phenyl]sulfonyl-piperidine-3-carboxylic acid | C₁₄H₁₈N₂O₆S | 342.37 | ~1.5 | 4.24 | ~0.3 |

| RPR260243 | C₂₆H₂₃F₃N₂O₃ | 468.47 | ~3.5 | N/A | <0.01 |

*Estimated using fragment-based methods. The naphthalene moiety increases LogP compared to benzyl or sulfonyl analogs .

Biological Activity

1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

1. Receptor Interaction

The compound has been shown to interact with various receptors, particularly G-protein-coupled receptors (GPCRs), which are pivotal in numerous biological processes. It may act as an allosteric modulator, influencing receptor activity without directly competing with endogenous ligands .

2. Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines. For instance, it has been evaluated alongside other compounds for its ability to inhibit tumor cell growth in vitro. The IC values for various cancer cell lines are summarized in the table below:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 0.99 |

| MDA-MB-231 (Breast) | 1.34 |

| SMMC-7721 (Liver) | 0.08 |

| CT-26 (Colon Cancer) | 0.42 |

These results indicate that the compound has promising anticancer properties, particularly against HeLa and SMMC-7721 cell lines .

Case Study 1: Anticancer Activity

In a study conducted by Prasad et al., the compound was synthesized and evaluated for its antiproliferative activity against a panel of human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with notable effects observed in the HeLa and MDA-MB-231 cell lines. The study concluded that the compound's mechanism likely involves disruption of microtubule dynamics, similar to established tubulin inhibitors .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance GABA uptake, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety disorders . The modulation of neurotransmitter levels could be attributed to its structural similarity to known GABA uptake inhibitors.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a viable candidate for further development. However, comprehensive toxicological assessments are necessary to evaluate its safety profile before clinical application.

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-methoxynaphthalene-1-carbonyl chloride with piperidine-3-carboxylic acid derivatives. Key steps include:

- Catalyst Selection : Use of coupling agents like HATU or DCC to facilitate amide bond formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reaction yields .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. Verify purity via HPLC (C18 column, 1 mL/min flow rate, 254 nm UV detection) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm backbone structure (e.g., methoxy group at δ 3.8–4.0 ppm, naphthalene protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- FT-IR : Verify carbonyl stretches (C=O at ~1680–1720 cm) and carboxylic acid O-H (broad peak ~2500–3300 cm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH 7.4 PBS for biological assays). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide bonds) indicate need for anhydrous storage at –20°C .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on naphthalene’s π-π stacking and piperidine’s conformational flexibility .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites for functionalization (e.g., methoxy group substitution) .

- MD Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of binding poses .

Q. What strategies resolve contradictions in experimental vs. theoretical reactivity data for this compound?

- Methodological Answer :

- Kinetic Analysis : Compare Arrhenius plots (experimental) with transition state theory (computational) to identify discrepancies in activation energies .

- Isotopic Labeling : Use C-labeled analogs to track reaction pathways (e.g., acyl transfer vs. nucleophilic substitution) .

- In Situ Spectroscopy : Monitor reactions via Raman or IR spectroscopy to detect intermediates not predicted by models .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer :

- DoE Approach : Design experiments using factorial design (e.g., varying temperature, solvent ratio, and catalyst loading) to identify critical parameters .

- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions (residence time ~30 min) .

- In-Line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of reaction completion .

Q. What methodologies identify degradation products in long-term stability studies?

- Methodological Answer :

- LC-HRMS : Hyphenated LC-MS with Q-TOF detection to characterize degradants (e.g., oxidation at naphthalene’s methoxy group) .

- Forced Degradation : Expose compound to stress conditions (UV light, acidic/basic hydrolysis) and compare chromatograms with control samples .

- NMR Metabolomics : H NMR-based profiling to quantify degradation kinetics and identify structural motifs prone to instability .

Q. How can researchers assess the compound’s bioactivity while addressing false positives in screening assays?

- Methodological Answer :

- Counter-Screening : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter for functional activity) .

- Chelation Checks : Test for metal ion interference (e.g., EDTA controls) to rule out nonspecific inhibition .

- Proteomics Profiling : Perform thermal shift assays (TSA) to confirm target engagement in cellular lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.